Product packaging for 2'-Iodo-6'-methoxyacetophenone(Cat. No.:CAS No. 380225-69-4)

2'-Iodo-6'-methoxyacetophenone

Cat. No.: B3041826
CAS No.: 380225-69-4
M. Wt: 276.07 g/mol
InChI Key: AGQMEJMWEADOBC-UHFFFAOYSA-N
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Description

Current Standing and Relevance as a Chemical Synthon

In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that assists in planning a synthetic route. 2'-Iodo-6'-methoxyacetophenone serves as a practical synthetic equivalent for several synthons. The presence of two adjacent electrophilic centers—the carbonyl carbon and the carbon atom alpha to the ketone—is a key feature of α-haloketones, making them significant precursors. researchgate.netresearchgate.net This dual reactivity allows for the orchestrated synthesis of a wide array of heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms. researchgate.netresearchgate.netmdpi.com

The carbon-iodine bond on the aromatic ring is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon bonds. The ketone and methoxy (B1213986) groups can direct or influence further electrophilic aromatic substitution reactions, or the ketone itself can be a site for nucleophilic attack or condensation reactions. For instance, related acetophenones are used as starting materials in the synthesis of flavones and chromones. sigmaaldrich.comijrpc.com The Ullmann condensation is another reaction where iodo-substituted aromatic compounds are employed to form new bonds. jst.go.jp The versatility of halogenated aromatic ketones makes them crucial building blocks for creating more complex molecules, including pharmacologically relevant scaffolds. researchgate.netmdpi.com

Scope of Academic Research in Halogenated Aromatic Ketones

Academic research into halogenated aromatic ketones is extensive, driven by their utility as versatile intermediates in organic synthesis. researchgate.netmdpi.com A significant area of focus has been the development of greener, more efficient, and versatile protocols for their synthesis. researchgate.netmdpi.com Direct α-halogenation of the corresponding aryl ketones is a common method, and various reagents and conditions have been explored to improve yields and selectivity. mdpi.com For instance, methods using iodine in the presence of an oxidizing agent like hydrogen peroxide or Oxone® have been established for the α-iodination of ketones. mdpi.com

Research has also delved into the photochemical properties of aromatic ketones and their interactions with halides. Studies have shown that the triplet state of certain aromatic ketones can be quenched by halide anions, leading to the formation of halogen radicals. copernicus.org This photoinduced oxidation is particularly efficient with iodide ions. copernicus.org Furthermore, the development of transition metal-catalyzed cross-coupling reactions has significantly broadened the applications of halo-aromatic compounds, including ketones. thermofisher.com These mild and functional-group-tolerant methods are pivotal in the synthesis of complex natural products and other target molecules. thermofisher.com The synthesis of chromones, which can be derived from substituted acetophenones, has been explored using various catalysts like hydrochloric acid, p-toluenesulfonic acid (PTSA), and polyphosphoric acid to facilitate the necessary cyclization reactions. ijrpc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9IO2 B3041826 2'-Iodo-6'-methoxyacetophenone CAS No. 380225-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-iodo-6-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO2/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQMEJMWEADOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297776
Record name 1-(2-Iodo-6-methoxyphenyl)ethanone
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Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380225-69-4
Record name 1-(2-Iodo-6-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380225-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Iodo-6-methoxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Iodo 6 Methoxyacetophenone and Its Analogues

Regioselective Iodination Strategies

The precise introduction of an iodine atom into a specific position on the methoxyacetophenone structure is a key challenge addressed by several synthetic approaches. The choice of method often depends on whether the target is iodination on the aromatic ring or at the α-position of the acetyl group.

Direct Iodination of Methoxy-substituted Acetophenones on the Aromatic Ring

Direct electrophilic iodination of the aromatic ring in methoxy-substituted acetophenones requires careful control of reaction conditions to prevent competing reactions, particularly at the more reactive α-carbon of the ketone. The regioselectivity between ring and side-chain iodination can be directed by the choice of solvent. rsc.org For instance, when reacting aryl alkyl ketones with elemental iodine and a mediator like 1-fluoro-4-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™ F-TEDA-BF₄), using acetonitrile (B52724) as the solvent selectively promotes iodination on the aromatic ring. rsc.org In contrast, switching the solvent to methanol (B129727) directs the iodination to the α-position of the carbonyl group. rsc.orgarkat-usa.org

For aryl methyl ketones that are strongly activated, iodination can regioselectively occur on the aromatic ring. mdpi.com However, for many acetophenone (B1666503) derivatives, the presence of an oxidant like hydrogen peroxide tends to favor the introduction of iodine at the alkyl position next to the carbonyl group. chem-soc.si The iodination of deactivated arenes, which can be challenging due to the low reactivity of reagents like molecular iodine (I₂), often requires harsh conditions or specialized reagents to achieve substitution on the aromatic ring. d-nb.info

Regioselective α-Iodination of Aryl Alkyl Ketones

The introduction of an iodine atom at the α-position to the carbonyl group of aryl alkyl ketones is a more commonly reported and often more facile transformation. This method is valuable for synthesizing α-iodo ketone derivatives from various substrates, including methoxy-substituted acetophenones. organic-chemistry.orgthieme-connect.com

A prominent method involves the use of elemental iodine in the presence of an oxidizing agent. organic-chemistry.org Hydrogen peroxide (H₂O₂) is considered a 'green' oxidant for this purpose, as its only byproduct is water. chem-soc.si Studies have shown that the I₂/30% aq. H₂O₂ system can efficiently iodinate acetophenone derivatives at the α-alkyl position. chem-soc.si Similarly, the combination of urea-hydrogen peroxide (UHP), a solid and stable form of H₂O₂, with elemental iodine under solvent-free conditions also regioselectively produces α-iodo derivatives of methoxy-substituted acetophenones. researchgate.net

Another highly effective system for α-iodination utilizes Selectfluor™ F-TEDA-BF₄ as a mediator in methanol. organic-chemistry.orgthieme-connect.com This approach works well even for acetophenone derivatives with strongly activated aromatic rings, such as hydroxy and methoxy (B1213986) substituted variants, exclusively yielding the α-iodomethyl derivatives. thieme-connect.com

Table 1: Comparison of Reagents for α-Iodination of Methoxy-Substituted Acetophenones

Reagent System Substrate Example Solvent Key Feature Reference
I₂ / 30% aq. H₂O₂ 4-Methoxy acetophenone Solvent-Free Green oxidant (water byproduct) chem-soc.si
I₂ / Urea-H₂O₂ (UHP) Methoxy-substituted acetophenones Solvent-Free Solid, stable oxidant researchgate.net
I₂ / F-TEDA-BF₄ Methoxy-substituted acetophenones Methanol High regioselectivity for α-position organic-chemistry.orgthieme-connect.com

Directed Ortho Metalation (DoM) Approaches for Regiocontrolled Iodination

Directed ortho metalation (DoM) is a powerful strategy that offers high regioselectivity in the functionalization of aromatic rings. wikipedia.org The technique relies on a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org Subsequent reaction with an electrophile, such as iodine, installs the substituent exclusively at this site. wikipedia.org

The methoxy group is a well-established and effective directing metalation group. wikipedia.org It contains a heteroatom (oxygen) that acts as a Lewis base, interacting with the Lewis acidic lithium of an alkyllithium reagent like n-butyllithium. wikipedia.org This interaction brings the base into proximity of the ortho-proton, leading to its selective removal and the formation of an aryllithium intermediate. wikipedia.orgbaranlab.org Quenching this intermediate with an iodine source allows for the synthesis of ortho-iodoanisole derivatives. This method provides a direct route to compounds like 2'-Iodo-6'-methoxyacetophenone from a suitable precursor, overriding the typical electronic effects that might otherwise direct substitution to other positions.

A related strategy involves deprotonative ortho-zincation. This approach can be used for the regioselective synthesis of highly functionalized benzene (B151609) derivatives. beilstein-journals.org In this method, a haloanisole derivative bearing a methoxy group can undergo regioselective metalation at the position between the methoxy and the halide groups. beilstein-journals.org This is achieved using a lithium-zincate base, followed by quenching the resulting organozinc species with iodine. beilstein-journals.orgorganic-chemistry.org This sequence allows for the straightforward synthesis of complex intermediates, such as 3-halo-2-iodoanisole derivatives, which can be used in further synthetic transformations like palladium-catalyzed cross-coupling reactions. beilstein-journals.org

Exploiting the Methoxy Group as a Direct Metalation Group

Green Chemistry Principles in Iodinated Acetophenone Synthesis

The application of green chemistry principles to the synthesis of iodinated acetophenones aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency.

Several methodologies incorporate these principles:

Use of Benign Oxidants : Hydrogen peroxide (H₂O₂) is frequently employed as an oxidant in iodination reactions. It is considered a green reagent because it is widely available, relatively inexpensive, and its primary byproduct is water. chem-soc.si

Solvent-Free Reaction Conditions (SFRC) : Performing reactions without an organic solvent minimizes volatile organic compound (VOC) emissions and simplifies product purification. The iodination of methoxy-substituted aromatic compounds using elemental iodine with 30% aqueous H₂O₂ or the solid urea-H₂O₂ adduct has been successfully demonstrated under solvent-free conditions. chem-soc.siresearchgate.net

Use of Safer Solvents : When solvents are necessary, greener alternatives are sought. Water is an ideal green solvent, and methodologies have been developed for the iodination of ketones in aqueous micellar systems. mdpi.com Ionic liquids have also been explored as recyclable solvent media for iodination reactions. arkat-usa.org

Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. For example, some iodination procedures using UHP as an oxidizer are designed to consume both iodine atoms from the elemental iodine (I₂) molecule, improving atom economy.

Catalysis : The use of catalysts, such as the NaNO₂-catalyzed aerobic oxidation system, can enable more efficient and environmentally friendly processes by allowing reactions to proceed under milder conditions and with higher selectivity. mdpi.com

Table 2: Green Chemistry Approaches in Iodination

Green Principle Method/Reagent Advantage Reference
Benign Oxidant Hydrogen Peroxide (H₂O₂) Water is the only byproduct. chem-soc.si
Solvent-Free Conditions I₂/Urea-H₂O₂ system Reduces VOC emissions and waste. researchgate.net
Safer Solvents Aqueous Micellar Systems Utilizes water as the solvent. mdpi.com
Atom Economy I₂/UHP system Both atoms of the I₂ molecule are utilized.

Environmentally Benign Iodination Protocols Utilizing PEG and Recyclable Media

For the synthesis of this compound, 6'-methoxyacetophenone would be subjected to the I₂/HIO₃ reagent system in PEG-400. The methoxy group, being an activating group, would facilitate the electrophilic substitution on the aromatic ring. The reaction conditions are typically mild, and the product can be isolated through simple extraction procedures. The recyclability of PEG-400 further enhances the sustainability of this methodology.

SubstrateReagentsSolventYield (%)Reference
AcetophenonesI₂, HIO₃PEG-400High benthamdirect.com
PhenolsI₂, HIO₃PEG-400High benthamdirect.com
AminesI₂, HIO₃PEG-400High benthamdirect.com

Hydrogen Peroxide and Iodic Acid Reagent Systems

The use of hydrogen peroxide (H₂O₂) as an oxidant in iodination reactions represents a significant advancement in green chemistry, as its only byproduct is water. chem-soc.si A combination of elemental iodine and 30% aqueous H₂O₂ has been effectively used for the iodination of aromatic ketones. chem-soc.simdpi.com This system can achieve regioselective iodination at the alkyl position next to the carbonyl group in aryl alkyl ketones. chem-soc.si For substrates with activated aromatic rings, such as methoxy-substituted acetophenones, this method can lead to the formation of α-iodo substituted derivatives. chem-soc.si

In a related approach, the combination of iodine and iodic acid (HIO₃) serves as a potent reagent system for the iodination of hydroxylated aromatic aldehydes and ketones. researchgate.netresearchgate.netjocpr.com This method is efficient and can be performed under conventional stirring or microwave irradiation, with the latter significantly reducing reaction times. researchgate.netjocpr.com The iodination of various ortho-hydroxy substituted aromatic carbonyl compounds has been shown to be regioselective, with iodination occurring at the ortho or para positions relative to the hydroxyl group. arkat-usa.org The use of HIO₃ in combination with iodine can facilitate the complete triiodination of certain aromatic substrates. google.com

Substrate TypeReagent SystemKey FeaturesReference
Methoxy-substituted acetophenonesI₂ / 30% aq. H₂O₂α-iodination of the alkyl chain chem-soc.si
Hydroxylated aromatic ketonesI₂ / HIO₃Regioselective aromatic iodination, applicable under microwave conditions researchgate.netjocpr.comarkat-usa.org
Aromatic compoundsI₂ / HIO₃Can achieve complete triiodination google.com

Iodine/DMSO Catalytic and Oxidative Systems

The iodine/dimethyl sulfoxide (B87167) (DMSO) system has been recognized as a versatile and environmentally friendly catalytic system for various organic transformations, including the formation of C-C and C-heteroatom bonds. mdpi.comrsc.org This system can act in two primary ways: iodine-catalyzed reactions in DMSO as a medium, or iodine/DMSO-mediated oxidative transformations. chim.it In the context of acetophenones, this system can facilitate α-iodination followed by Kornblum oxidation to yield phenylglyoxals. rsc.orgchim.itorganic-chemistry.orgresearchgate.net This reactivity is crucial for the one-pot synthesis of various heterocyclic compounds. chim.it

For the synthesis of α-iodo ketones, the reaction of an aromatic ketone with iodine in DMSO can lead to the formation of the corresponding phenacyl iodide. chim.it The reaction is believed to proceed via in situ iodination. chim.it The I₂/DMSO system is considered a sustainable approach as it often avoids the use of metal catalysts. rsc.org The efficiency of this system has been demonstrated in the synthesis of various heterocyclic structures starting from acetophenones. mdpi.comchim.itorganic-chemistry.orggaylordchemical.com

Starting MaterialReagent SystemProduct TypeKey TransformationReference
AcetophenonesI₂ / DMSOPhenacyl iodides, Phenylglyoxalsα-Iodination, Kornblum oxidation rsc.orgchim.itorganic-chemistry.org
Aryl methyl ketonesI₂ / DMSOHeterocycles (e.g., quinoxalines)One-pot iodination and cyclization mdpi.comchim.it

Solvent-Free Iodination Methodologies

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they eliminate the need for solvents, thereby reducing waste and simplifying purification processes. mdpi.com Several solvent-free methods for the iodination of aromatic ketones have been developed.

One such method involves the grinding of hydroxylated aromatic aldehydes and ketones with iodine and iodic acid at room temperature. researchgate.net This approach is characterized by short reaction times, high yields, and a simple work-up procedure. researchgate.net Another notable solvent-free system utilizes elemental iodine with urea-hydrogen peroxide (UHP) as a solid oxidant. rsc.orgnih.gov This method has been successfully applied to the side-chain iodination of acetophenone and its methoxy-substituted analogues. rsc.orgnih.gov The stoichiometry of the reagents can be adjusted to control the reaction pathway. rsc.org

Microwave-assisted solvent-free iodination offers a rapid and efficient alternative. For instance, the irradiation of a mixture of an aromatic ketone, N-iodosuccinimide (NIS), and p-toluenesulfonic acid (pTsOH) can yield α-iodoketones in a matter of minutes with good to excellent yields. mdpi.com

Reagent SystemConditionsSubstrate ScopeAdvantagesReference
I₂ / HIO₃Grinding, room temperatureHydroxylated aromatic aldehydes and ketonesEnvironmentally friendly, short reaction times, high yields researchgate.netacs.org
I₂ / Urea-H₂O₂ (UHP)Solid-state, heatingAcetophenone and methoxy-substituted acetophenonesSolvent-free, efficient side-chain iodination rsc.orgnih.gov
NIS / pTsOHMicrowave irradiation, solvent-freeAromatic ketonesVery short reaction times, excellent yields mdpi.com

Flow Chemistry and Microreactor Technology for Efficient Halogenation

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and potential for process intensification. ineosopen.orgacs.orgresearchgate.netflowcon.ieitri.org.tw

Continuous Flow Synthesis of Iodinated Aromatic Ketones

The continuous flow synthesis of halogenated compounds, including iodinated aromatic ketones, allows for the safe handling of highly reactive reagents and the precise control of reaction conditions, leading to improved selectivity and yields. rsc.org For instance, the iodination of organic compounds using iodine monochloride (ICl) as an iodine source has been successfully performed in a continuous flow setup. rsc.org A biphasic system can be employed where an aqueous solution of the substrate is mixed with ICl in an organic solvent within a tubular reactor. rsc.org

Furthermore, a multi-step continuous-flow procedure has been developed for the synthesis of cyclic diaryliodonium salts, which involves an initial Friedel-Crafts-like reaction followed by an anodic oxidative cyclization. chemrxiv.orgbeilstein-journals.org This demonstrates the potential of flow chemistry for complex synthetic sequences involving iodinated intermediates. The application of these principles to the synthesis of this compound would involve pumping a solution of 6'-methoxyacetophenone and an iodinating agent through a heated or cooled reactor coil to achieve the desired transformation with high efficiency and throughput.

Process Intensification through Microreactor Design for Halogenation Reactions

Microreactors, with their high surface-to-volume ratios, provide an ideal environment for process intensification, particularly for highly exothermic or mass-transfer-limited reactions like halogenations. ineosopen.orgresearchgate.netmdpi.commdpi.com The small channel dimensions of microreactors suppress the formation of hot spots and temperature gradients, leading to higher selectivity and safety. ineosopen.org This is especially beneficial when dealing with reactive halogenating agents. ineosopen.org

The use of packed-bed microreactors, where a solid catalyst is incorporated, opens up possibilities for efficient heterogeneous catalysis in halogenation reactions. mdpi.com This approach can lead to higher reaction performance and more efficient use of chemicals and catalysts compared to conventional batch reactors. mdpi.com For the synthesis of this compound, a microreactor setup could be designed to allow for the precise mixing of the substrate and the iodinating agent, followed by a controlled residence time in a temperature-regulated channel, potentially packed with a solid-supported catalyst to enhance the reaction rate and selectivity.

Chemical Reactivity and Advanced Transformations of 2 Iodo 6 Methoxyacetophenone Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2'-Iodo-6'-methoxyacetophenone is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. These transformations are fundamental in modern organic synthesis for creating complex molecular frameworks from simpler precursors.

Palladium catalysts are exceptionally effective in mediating the formation of carbon-carbon bonds, with the Sonogashira and Heck reactions being prominent examples. scielo.br

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. For derivatives of this compound, this reaction provides a direct route to 2'-alkynyl-6'-methoxyacetophenones. Such reactions are typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like diisopropylamine. scielo.br A study on the selective mono-coupling of 2,6-diiodoanisoles with terminal alkynes demonstrated that such transformations can proceed with high selectivity and yield, offering a reliable method for introducing alkyne functionality. scielo.br

The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl halide. nih.gov This reaction allows for the introduction of vinyl groups at the 2'-position of the acetophenone (B1666503) core. The mechanism generally involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to yield the styrenyl product and regenerate the catalyst. uwindsor.ca The choice of ligands, base, and reaction conditions is crucial for achieving high yields and controlling regioselectivity. nih.govuwindsor.ca While the majority of Heck reactions use simple acrylate (B77674) esters, the reaction's scope has expanded to include more complex alkenes. uwindsor.ca

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerTypical Catalytic SystemBaseSolventPotential Product
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineToluene2'-(Phenylethynyl)-6'-methoxyacetophenone
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / Ligand (e.g., PPh₃)Et₃NDMF or Acetonitrile (B52724)2'-(Styryl)-6'-methoxyacetophenone

Copper-catalyzed reactions, particularly the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds. These reactions are valuable for synthesizing aryl amines (C-N bonds) and aryl ethers (C-O bonds) from aryl halides. sioc-journal.cnfrontiersin.org

For the synthesis of N-aryl derivatives from this compound, the compound can be coupled with various aliphatic or aromatic amines. frontiersin.org Modern Ullmann protocols often utilize a copper(I) source, such as CuI, and may be performed in the presence or absence of a supporting ligand. frontiersin.orgmdpi.com The choice of base and solvent is critical, with combinations like K₂CO₃ in deep eutectic solvents showing promise for milder, more environmentally friendly conditions. frontiersin.org

Similarly, the formation of a C-O bond via copper catalysis can be achieved by coupling this compound with phenols or alcohols. The Chan-Lam-Evans coupling represents a milder alternative, often using a copper catalyst with an oxidant like oxygen from the air. organic-chemistry.org

Table 2: Representative Copper-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst/Base SystemPotential Product
Ullmann C-N CouplingAmine (e.g., Aniline)CuI / t-BuOK2'-(Phenylamino)-6'-methoxyacetophenone
Ullmann C-O CouplingPhenol (B47542)CuI / Base2'-(Phenoxy)-6'-methoxyacetophenone

While palladium and copper are the most common catalysts for cross-coupling, other metals have been explored for specific transformations. However, zinc-catalyzed carbon-sulfur bond formation from aryl iodides is not as extensively documented as palladium- or copper-mediated variants. More commonly, organozinc reagents are used in palladium-catalyzed Negishi cross-coupling reactions. nih.govacs.org In a hypothetical C-S bond-forming reaction, a thiol or its corresponding thiolate could be coupled with this compound. Such reactions typically rely on palladium or copper catalysis to form the desired aryl sulfide.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves modifying complex molecules at a late point in their synthesis. mpg.dechimia.ch This approach avoids the need for lengthy de novo syntheses for each new derivative. mpg.de The iodo-substituent in this compound makes it an ideal substrate for LSF. researchgate.net The cross-coupling reactions described above (Sonogashira, Heck, Ullmann, etc.) can be applied to introduce a wide range of functional groups and structural motifs onto a more complex molecule containing the this compound core, thereby rapidly generating a library of analogues for further study. rsc.orgnih.gov

Zinc-Catalyzed Carbon-Sulfur Bond Forming Reactions

Electrophilic Aromatic Substitution Reactions on the Aromatic Nucleus

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. uomustansiriyah.edu.iq The outcome of such reactions is governed by the directing effects of the existing substituents: the methoxy (B1213986) group (-OCH₃), the iodo group (-I), and the acetyl group (-COCH₃).

Methoxy group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. libretexts.org

Acetyl group (-COCH₃): A deactivating, meta-directing group due to its electron-withdrawing nature. total-synthesis.com

Iodo group (-I): A deactivating, ortho, para-directing group. libretexts.org It withdraws electron density inductively but can donate weakly through resonance.

The positions ortho to the powerful activating methoxy group are positions 1' (substituted with the acetyl group) and 5'. The para position is position 3'. The combined influence of these groups makes the C-5' position the most likely site for electrophilic attack, as it is ortho to the activating methoxy group and meta to the deactivating acetyl group. Iodination of substituted acetophenones has been shown to depend on the specific substituents and reaction conditions, sometimes leading to substitution at the position ortho to the carbonyl group if the para position is blocked. oup.com For example, the reaction of 4'-methoxyacetophenone (B371526) with certain iodinating agents yields the 3'-iodo derivative. oup.com

Transformations Involving the Carbonyl Moiety

The acetyl group's carbonyl moiety is a versatile functional group that can undergo a range of transformations. thermofisher.comsavemyexams.com

Reduction: The ketone can be reduced to a secondary alcohol, 1-(2'-iodo-6'-methoxyphenyl)ethanol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Chemoselective methods, like the Luche reduction (NaBH₄, CeCl₃), are particularly effective for reducing ketones without affecting other functional groups. thermofisher.com

Wittig Reaction: The Wittig reaction converts ketones into alkenes. masterorganicchemistry.comlibretexts.org By reacting this compound with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon-carbon double bond, allowing for the synthesis of various substituted styrene (B11656) derivatives. nih.gov The reaction provides absolute control over the location of the new double bond. libretexts.org

Grignard Reaction: Addition of an organometallic Grignard reagent (R-MgX) to the carbonyl carbon results in the formation of a tertiary alcohol after an aqueous workup. thermofisher.com This reaction is a powerful tool for creating new carbon-carbon bonds and increasing the complexity of the molecule.


Cyclization Reactions to Access Heterocyclic Systems

The inherent functionalities of this compound allow for its conversion into several important heterocyclic scaffolds, including benzothiadiazines, quinoxalines, and imidazo[1,2-a]pyridines.

Benzothiadiazines

The synthesis of 3-acylbenzothiadiazine 1,1-dioxides can be achieved through a metal-free, iodine-mediated reaction between acetophenones and 2-aminobenzenesulfonamides. beilstein-journals.org This process involves the initial iodination of the acetophenone, followed by Kornblum oxidation to form a phenylglyoxal (B86788) intermediate. The subsequent condensation of this intermediate with 2-aminobenzenesulfonamide (B1663422) and intramolecular cyclization leads to the desired benzothiadiazine structure. beilstein-journals.org

Applying this methodology to this compound would likely proceed through the formation of a (2-iodo-6-methoxyphenyl)glyoxal intermediate. The reaction with 2-aminobenzenesulfonamide would then yield the corresponding 3-(2-iodo-6-methoxybenzoyl)benzothiadiazine 1,1-dioxide.

Table 1: Plausible Synthesis of a Benzothiadiazine Derivative from this compound

Reactant 1Reactant 2ReagentsProduct
This compound2-AminobenzenesulfonamideI₂, DMSO3-(2-Iodo-6-methoxybenzoyl)-2H-benzo[e] beilstein-journals.orgresearchgate.netacs.orgthiadiazine 1,1-dioxide

This table outlines a projected reaction based on established synthetic methods for similar compounds.

Quinoxalines

Quinoxaline (B1680401) derivatives are typically synthesized via the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net While this compound is not a 1,2-dicarbonyl compound itself, it can be converted into the necessary precursor, (2-iodo-6-methoxyphenyl)glyoxal, through oxidation. Iodine-based systems, such as iodine in DMSO, have been shown to facilitate this transformation. beilstein-journals.org

Alternatively, a well-established route to quinoxalines involves the reaction of α-haloketones with 1,2-phenylenediamines. The α-carbon of this compound can be halogenated to form 2-bromo-1-(2-iodo-6-methoxyphenyl)ethan-1-one, which can then undergo cyclocondensation with a substituted o-phenylenediamine (B120857) to furnish the corresponding quinoxaline derivative.

Table 2: Potential Pathways to Quinoxaline Derivatives

PathwayIntermediateSecond ReagentProduct
Oxidation-Condensation(2-Iodo-6-methoxyphenyl)glyoxalo-Phenylenediamine2-(2-Iodo-6-methoxybenzoyl)quinoxaline
Halogenation-Condensation2-Bromo-1-(2-iodo-6-methoxyphenyl)ethan-1-oneo-Phenylenediamine2-(2-Iodo-6-methoxyphenyl)quinoxaline

This table illustrates two potential synthetic strategies for producing quinoxalines from this compound.

Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines frequently involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. In a one-pot reaction, an acetophenone can be treated with a halogenating agent in the presence of 2-aminopyridine. However, given that the substrate is already an iodo-acetophenone, it can likely react directly with various 2-aminopyridines under appropriate conditions, such as copper-catalysis, to yield 2-(2-iodo-6-methoxyphenyl)imidazo[1,2-a]pyridine derivatives. The reaction proceeds via initial N-alkylation of the pyridine (B92270) ring nitrogen by the acetophenone, followed by intramolecular condensation and dehydration to form the fused heterocyclic system.

Table 3: Representative Synthesis of Imidazo[1,2-a]pyridine (B132010) Derivatives

Reactant 1Reactant 2ConditionsProduct
This compound2-AminopyridineCuI, O₂ (aerobic)2-(2-Iodo-6-methoxyphenyl)imidazo[1,2-a]pyridine
This compound2-Amino-5-methylpyridineHeat2-(2-Iodo-6-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine

This table shows examples of imidazo[1,2-a]pyridine synthesis from this compound and different aminopyridines.

Oxidative Transformations of the Acetophenone Side Chain

The acetyl group of this compound is amenable to various oxidative transformations, providing access to valuable carboxylic acid and α-ketoester derivatives.

A prominent method for converting methyl ketones to carboxylic acids is the haloform reaction. stanford.edu Treatment of this compound with an excess of sodium hypohalite (e.g., sodium hypobromite (B1234621) or sodium hypochlorite) in a basic solution results in the oxidative cleavage of the C-C bond between the carbonyl and methyl groups. This reaction proceeds through the formation of a trihalomethyl intermediate, which is subsequently cleaved to yield the corresponding carboxylate salt. Acidic workup then provides 2-iodo-6-methoxybenzoic acid. cymitquimica.combldpharm.comnih.gov The presence of an ortho-methoxy group may slow the reaction rate compared to unsubstituted acetophenones.

Alternatively, the acetyl side chain can be oxidized to an α-ketoester through oxidative esterification. This can be accomplished using metal-free conditions with iodine and an alcohol in DMSO, or through copper-catalyzed aerobic oxidation. acs.org These methods facilitate the formation of a new ester linkage at the α-position while oxidizing the methyl group, yielding a methyl 2-(2-iodo-6-methoxyphenyl)-2-oxoacetate when methanol (B129727) is used as the alcohol. This transformation is valuable for introducing further complexity and functionality to the molecule.

Table 4: Summary of Oxidative Transformations

TransformationReagentsProduct
Haloform Reaction1. NaOH, Br₂ 2. H₃O⁺2-Iodo-6-methoxybenzoic acid
Oxidative EsterificationI₂, Methanol, DMSOMethyl 2-(2-iodo-6-methoxyphenyl)-2-oxoacetate
Oxidative EsterificationCu(OTf)₂, Pyridine, O₂, ButanolButyl 2-(2-iodo-6-methoxyphenyl)-2-oxoacetate

Spectroscopic Characterization and High Resolution Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H and ¹³C NMR spectra of 2'-Iodo-6'-methoxyacetophenone provide detailed information about the electronic environment of the hydrogen and carbon atoms, respectively. In ¹H NMR, the protons of the methoxy (B1213986) (-OCH₃) and acetyl (-COCH₃) groups each appear as sharp singlets at distinct chemical shifts. The aromatic protons present a more complex pattern due to spin-spin coupling.

The ¹³C NMR spectrum shows characteristic signals for the carbonyl carbon, the aromatic carbons (whose shifts are influenced by the iodo and methoxy substituents), and the carbons of the methyl and methoxy groups.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Nucleus Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HAcetyl-CH₃~2.58SingletN/A
¹HMethoxy-CH₃~3.85SingletN/A
¹HAromatic-H~6.90Doublet
¹HAromatic-H~6.94Triplet
¹HAromatic-H~7.42Triplet
¹³CAcetyl-CH₃~32.5
¹³CMethoxy-CH₃~56.2
¹³CAromatic C-COCH₃~141.5
¹³CAromatic C-H~122.1, 131.8
¹³CAromatic C-OCH₃~158.2
¹³CAromatic C-I~91.8
¹³CCarbonyl C=O~202.1
Note: Chemical shifts can vary based on the solvent and experimental conditions. Data is compiled for comparison and may not represent a single definitive spectrum. spcmc.ac.in

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra. researchgate.net

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to one another, typically those on adjacent carbon atoms. For this compound, COSY spectra would verify the connectivity between the protons on the aromatic ring. researchgate.netscience.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. researchgate.netyoutube.com An HSQC spectrum provides unambiguous assignments by linking the previously discussed proton signals (acetyl, methoxy, aromatic) to their corresponding carbon signals. researchgate.netscience.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy identifies the functional groups within a molecule. The IR spectrum of this compound is characterized by several key absorption bands. researchgate.net A very strong band for the carbonyl (C=O) stretch of the ketone is prominent. Other significant absorptions include C-H stretches from the aromatic and methyl groups, C=C stretches within the aromatic ring, and a strong C-O stretch from the methoxy group. chegg.comchemicalbook.com The C-I stretching vibration is typically weak in the IR spectrum but can be observed in the lower frequency region, often more clearly by Raman spectroscopy. docbrown.info

Table 2: Principal Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Approximate Frequency (cm⁻¹) Typical Intensity
Aromatic C-H Stretch3100–3000Medium-Weak
Aliphatic C-H Stretch3000–2850Medium
Carbonyl (C=O) Stretch~1700Strong
Aromatic C=C Stretch1600–1450Medium-Strong
C-O (Ether) Stretch~1250Strong
C-I Stretch600–500Weak-Medium
Note: Frequencies are approximate and can be influenced by the sample state (e.g., liquid film, KBr pellet). docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. unil.ch For this compound, the molecular formula is C₉H₉IO₂. The calculated monoisotopic mass for this formula is 275.9647 Da. amazonaws.comdoi.org Experimental HRMS data consistently confirms this value, providing strong evidence for the compound's identity. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₉H₉IO₂ amazonaws.com
Calculated Monoisotopic Mass [M]⁺ 275.9647 Da amazonaws.comdoi.org
Experimentally Found Mass [M]⁺ 275.9650 Da
Note: The observed mass may correspond to different ions (e.g., [M+H]⁺, [M+Na]⁺) depending on the ionization method used.

X-ray Diffraction Analysis for Crystalline and Molecular Structure

When a compound can be crystallized, single-crystal X-ray diffraction offers the most definitive structural elucidation. mdpi.com This technique maps the electron density in the crystal to determine the precise three-dimensional coordinates of every atom. While a specific crystal structure for this compound is not widely published, related structures like 2-chloro-2'-methoxyacetophenone have been resolved using this method. ugr.esugr.es Such an analysis would confirm the ortho- and meta- substitution pattern on the benzene (B151609) ring and reveal the exact bond lengths, bond angles, and the solid-state conformation of the acetyl and methoxy groups relative to the plane of the ring.

Computational Chemistry and Theoretical Studies on 2 Iodo 6 Methoxyacetophenone Systems

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a method of choice for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2'-Iodo-6'-methoxyacetophenone, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), can determine bond lengths, bond angles, and dihedral angles of the ground state geometry. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical)

ParameterBond/AnglePredicted Value
Bond LengthC-I~2.10 Å
Bond LengthC-O (methoxy)~1.36 Å
Bond LengthC=O (carbonyl)~1.23 Å
Bond AngleC-C-I~120°
Bond AngleC-C-O (methoxy)~118°
Dihedral AngleI-C-C-O~0° or ~180°

Note: The values in this table are representative and based on typical bond lengths and angles for similar structures. Actual values would be obtained from specific DFT calculations for this molecule.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Molecular Electrostatic Potential

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing iodo and acetyl groups would influence the energies of these orbitals.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red typically signifies areas of high electron density and negative potential (e.g., around the oxygen atoms), which are susceptible to electrophilic attack. Blue indicates regions of low electron density and positive potential (e.g., around hydrogen atoms), which are prone to nucleophilic attack. The MEP is invaluable for predicting how the molecule will interact with other charged or polar species. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound (Theoretical)

Molecular OrbitalEnergy (eV)Role in Reactions
HOMO-6.5Electron Donor
LUMO-1.8Electron Acceptor
HOMO-LUMO Gap4.7Indicator of Reactivity

Note: These energy values are illustrative. The actual calculated values would depend on the specific DFT functional and basis set used.

Prediction of Reactivity and Selectivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and selectivity of this compound. These descriptors provide a more quantitative understanding of the molecule's behavior in chemical reactions.

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2). A higher value of chemical hardness indicates greater stability and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), softness indicates the molecule's polarizability and its propensity to react.

Electronegativity (χ): This descriptor measures the molecule's ability to attract electrons and is calculated as the negative of the average of the HOMO and LUMO energies (χ = - (E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω): This index quantifies the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η). A higher electrophilicity index suggests a greater capacity to accept electrons.

These descriptors are instrumental in predicting how this compound would behave in various reaction environments and in comparison to other related compounds.

Table 3: Illustrative Global Reactivity Descriptors for this compound (Theoretical)

DescriptorFormulaIllustrative ValueInterpretation
Chemical Hardness (η)(E_LUMO - E_HOMO) / 22.35 eVIndicates moderate stability
Chemical Softness (S)1 / η0.43 eV⁻¹Indicates moderate reactivity
Electronegativity (χ)- (E_HOMO + E_LUMO) / 24.15 eVReflects electron-attracting power
Electrophilicity Index (ω)χ² / (2η)3.67 eVSuggests a good electrophile

Note: The values are derived from the illustrative HOMO/LUMO energies in Table 2.

Investigation of Non-covalent Interactions in Iodinated Methoxyacetophenone Derivatives

Non-covalent interactions play a pivotal role in determining the supramolecular structure and properties of molecular solids. frontiersin.org In iodinated methoxyacetophenone derivatives, a variety of these interactions can be expected, including hydrogen bonds, halogen bonds, and van der Waals forces. frontiersin.orgnih.gov

Hydrogen Bonds: While this compound itself does not have strong hydrogen bond donors, related derivatives with hydroxyl groups could exhibit intramolecular or intermolecular hydrogen bonding. nih.gov

Halogen Bonds: The iodine atom in this compound can act as a halogen bond donor. This is an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule, such as the oxygen atom of the carbonyl or methoxy group. These interactions can significantly influence the crystal packing of the compound.

Computational methods, such as the analysis of the electron density through Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index, can be used to identify, visualize, and quantify these weak interactions. nih.gov Understanding these interactions is crucial for crystal engineering and designing materials with specific physical properties.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 2 Iodo 6 Methoxyacetophenone

Synthetic Modifications at the Alkyl Position of the Acetophenone (B1666503) Moiety

The acetyl group of 2'-Iodo-6'-methoxyacetophenone is a key site for synthetic elaboration. The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in a range of carbon-carbon bond-forming reactions.

One of the most common transformations is the Claisen-Schmidt condensation , where the acetophenone derivative reacts with an aromatic aldehyde in the presence of a base (like NaOH or KOH) to form a chalcone (B49325), or α,β-unsaturated ketone. researchgate.net This reaction is a foundational step in the synthesis of flavonoids. The resulting chalcone retains the iodo and methoxy (B1213986) substituents of the original acetophenone and incorporates the structural diversity of the chosen aldehyde. These chalcones are not only important synthetic intermediates but also a class of compounds investigated for various biological activities.

Further modifications can be achieved through the alkylation of the enolate. By treating this compound with a strong base, such as lithium diisopropylamide (LDA), followed by an alkyl halide, it is possible to introduce various alkyl chains at the α-position, leading to more complex ketone derivatives. These reactions, however, must be carefully controlled to avoid competing reactions at other sites of the molecule.

The ketone itself can be a substrate for reduction reactions to form a secondary alcohol or can be converted into other functional groups, expanding the range of accessible derivatives.

Table 1: Representative Reactions at the Acetyl Moiety

Reaction Type Reagents Product Class
Claisen-Schmidt Condensation Aromatic Aldehyde, Base (e.g., NaOH) Chalcone
α-Alkylation Strong Base (e.g., LDA), Alkyl Halide α-Alkyl Ketone
Reduction Reducing Agent (e.g., NaBH₄) Secondary Alcohol

Strategies for Aromatic Ring-Substituted Iodomethoxyacetophenone Analogues

The synthesis of analogues with varied substitution patterns on the aromatic ring is crucial for developing structure-activity relationships in medicinal chemistry. Such analogues can be prepared through two primary strategies: de novo synthesis from substituted precursors or direct modification of the aromatic ring.

The de novo approach involves starting with a phenol (B47542) that already possesses the desired substitution pattern. Sequential reactions, such as methoxylation, acylation (e.g., Fries rearrangement or Friedel-Crafts acylation), and iodination, can then be employed to construct the target acetophenone. The order of these steps is critical to ensure correct regioselectivity. masterorganicchemistry.com For instance, iodination of a substituted 2-hydroxy-6-methoxyacetophenone can introduce the iodine atom at the desired position. The reaction of acetophenones with reagents like iodine(III) tris(trifluoroacetate) can yield iodo derivatives, with the position of iodination depending on existing substituents and reaction conditions. oup.com

Alternatively, direct electrophilic aromatic substitution on a pre-existing iodomethoxybenzene derivative can be used, although the directing effects of the existing iodo and methoxy groups must be carefully considered. This stepwise modification of a pre-existing benzene (B151609) core can become challenging as more substituents are added. wvu.edu Annulation reactions that construct the benzene ring itself offer an alternative for accessing highly substituted arenes efficiently. wvu.edu

Table 2: Synthetic Strategies for Aromatic Ring-Substituted Analogues

Strategy Description Key Reactions
De Novo Synthesis Building the molecule from a simpler, already substituted aromatic precursor. Friedel-Crafts Acylation, Iodination, Williamson Ether Synthesis
Direct Modification Introducing new substituents onto the existing iodomethoxyacetophenone ring system. Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
Annulation Constructing the substituted benzene ring through cycloaddition reactions. Diyne-alkyne cyclotrimerization

Utilization as Precursors for Complex Organic Architectures (e.g., Flavones, Chromones, Benzofurans)

This compound is a valuable building block for synthesizing various oxygen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals.

Flavones: Flavones, a class of flavonoids, feature a 2-phenyl-4H-chromen-4-one backbone. biomedres.us A common route to flavones is the Baker-Venkataraman rearrangement . innovareacademics.in In this method, a 2'-hydroxyacetophenone (B8834) is first acylated with a benzoyl chloride to form an ester. This ester then undergoes a base-catalyzed rearrangement to form a 1,3-diketone, which subsequently cyclizes under acidic conditions to yield the flavone (B191248). Starting with this compound (or its 2'-hydroxy equivalent), this process leads to flavones bearing iodo and methoxy groups on the A-ring.

An alternative pathway involves the oxidative cyclization of chalcones. innovareacademics.in As described in section 6.1, chalcones can be synthesized from this compound. Treatment of the resulting chalcone with reagents like iodine in DMSO promotes cyclization to the flavone core. innovareacademics.in The iodine atom on the flavone product is particularly useful, as it can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity and generate diverse libraries of flavone derivatives. nih.govnih.gov

Chromones: The chromone (B188151) (1-benzopyran-4-one) scaffold is the core of many bioactive compounds. researchgate.net this compound derivatives can be converted into chromones through several methods. One efficient route involves a condensation reaction with an orthoformate or dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by acid-catalyzed cyclization. univen.ac.za For instance, the Vilsmeier-Haack reaction can be used to synthesize chromone-3-carbaldehydes from substituted 2-hydroxyacetophenones, which are valuable intermediates for further derivatization. univen.ac.za The presence of the iodo and methoxy groups on the starting acetophenone directly translates to a substituted chromone product.

Benzofurans: Benzofurans are another important class of heterocycles found in numerous natural and synthetic bioactive compounds. nih.gov The synthesis of benzofurans can be achieved from this compound through multi-step sequences. A prominent strategy is the palladium-catalyzed intramolecular cyclization. For example, the acetophenone can be converted into an o-alkynylphenol derivative. This transformation typically involves demethylation to reveal the phenolic hydroxyl group and a Sonogashira coupling at the iodine position to introduce an alkyne. Subsequent intramolecular cyclization, often catalyzed by a palladium or copper catalyst, yields the benzofuran (B130515) ring system. nih.govresearchgate.net This approach allows for the construction of highly substituted benzofurans by varying the alkyne coupling partner.

Table 3: Heterocyclic Architectures from this compound

Heterocycle Key Synthetic Route Description
Flavone Baker-Venkataraman Rearrangement Acylation of the corresponding hydroxyacetophenone, followed by base-catalyzed rearrangement and acid-catalyzed cyclization. innovareacademics.in
Flavone Oxidative Cyclization of Chalcone Claisen-Schmidt condensation to form a chalcone, followed by cyclization using reagents like I₂/DMSO. innovareacademics.in
Chromone Vilsmeier-Haack Reaction Reaction of the corresponding hydroxyacetophenone with a formylating agent followed by cyclization to form substituted chromones. univen.ac.za
Benzofuran Intramolecular Cyclization Conversion to an o-alkynylphenol intermediate, followed by metal-catalyzed cyclization to form the furan (B31954) ring. nih.govmdpi.com

Perspectives and Future Directions in 2 Iodo 6 Methoxyacetophenone Research

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

The pursuit of green and sustainable chemistry has shifted the focus of synthetic chemists towards developing methods that are not only efficient but also environmentally benign. For the synthesis of 2'-Iodo-6'-methoxyacetophenone, future research is geared towards improving the atom economy of iodination reactions, minimizing waste, and utilizing safer reagents.

Traditional iodination methods often employ stoichiometric amounts of iodine and can generate significant waste. Modern approaches are exploring catalytic systems that regenerate the active iodine species, thus adhering to the principles of green chemistry. One such promising route involves the direct α-iodination of the corresponding acetophenone (B1666503) using a combination of copper(II) oxide and iodine in methanol (B129727). thieme-connect.com This method is highly efficient, with reports of near-quantitative yields for related methoxyacetophenones. thieme-connect.com The proposed mechanism suggests that copper(II) oxide acts as both a catalyst and a base to neutralize the hydrogen iodide formed in situ, allowing for the regeneration of iodine. thieme-connect.com

Another sustainable approach is the use of ammonium (B1175870) iodide (NH₄I) and Oxone® in methanol. This system has been shown to be effective for the α-monoiodination of various carbonyl compounds. scribd.com The development of such protocols reduces the reliance on harsh and toxic reagents.

The table below summarizes some sustainable synthetic approaches that could be adapted for the synthesis of this compound.

Reagent SystemSolventKey AdvantagesReference
Copper(II) Oxide / I₂MethanolHigh efficiency, neutral conditions, potential for reagent recycling. thieme-connect.com
NH₄I / Oxone®MethanolEfficient α-monoiodination, readily available reagents. scribd.com
I₂ / H₂O₂Water/EthanolGreen oxidant (water is the byproduct), solvent choice can direct regioselectivity. tandfonline.com
I₂ / HIO₃PEG-400Eco-friendly solvent, simple procedure, high yields. dicp.ac.cnnih.gov

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The reactivity of this compound is largely dictated by the presence of the aryl iodide and acetyl moieties. The carbon-iodine bond is a key functional handle for a plethora of cross-coupling reactions, making this compound a valuable precursor for the synthesis of more complex molecules.

Future research will undoubtedly focus on uncovering novel reactivity pathways. The ortho-methoxy group can play a significant role in directing reactions and influencing the reactivity of the molecule. For instance, in palladium-catalyzed reactions, the methoxy (B1213986) group can act as a directing group, facilitating C-H activation at the adjacent position. dicp.ac.cnnih.gov This opens up possibilities for cascade reactions where an initial cross-coupling at the iodo-position is followed by a C-H functionalization, leading to the rapid construction of molecular complexity. dicp.ac.cnnih.gov

Kinetic studies on the iodination of related methoxyacetophenones have shown that the position of the methoxy group influences the reaction rate, providing insights into the electronic effects at play during the reaction. Further mechanistic studies, both experimental and computational, on this compound will be crucial for understanding its reactivity profile and for designing novel transformations. For example, understanding the mechanism of nickel-catalyzed Kumada cross-coupling reactions of substituted aryl iodides can help in optimizing conditions for reactions involving this compound. mdpi.com

The acetyl group also offers a site for various chemical transformations. It can undergo condensation reactions, reductions, or be used as a handle for the introduction of other functional groups. The interplay between the reactivity of the aryl iodide and the acetyl group could lead to the discovery of unique and selective transformations.

Integration with Advanced Catalytic Systems and Continuous Manufacturing Processes

The integration of this compound into advanced catalytic systems and continuous manufacturing processes represents a significant step towards more efficient, scalable, and sustainable chemical production.

Advanced Catalytic Systems:

The aryl iodide functionality makes this compound an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. thermofisher.com Future research will focus on employing highly active and recyclable catalytic systems to enhance the efficiency and sustainability of these transformations.

Palladium-Catalyzed Reactions: The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for C-C bond formation. libretexts.orguwindsor.carsc.org The development of recyclable palladium catalysts, such as those supported on magnetic nanoparticles or mesoporous silica, will be a key area of research. researchgate.netmdpi.commdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing costs and minimizing metal contamination in the final products. researchgate.netmdpi.com

Copper-Catalyzed Reactions: Copper catalysts offer a more economical and sustainable alternative to palladium for certain cross-coupling reactions, such as C-N and C-O bond formation (Ullmann condensation). mdpi.commdpi.com The development of efficient copper-catalyzed amination and etherification reactions with this compound will expand its synthetic utility. mdpi.comorganic-chemistry.orgnih.gov

The table below highlights some of the key cross-coupling reactions applicable to this compound.

ReactionCatalyst SystemBond FormedKey FeaturesReferences
Suzuki-Miyaura CouplingPalladium / LigandC-C (Aryl-Aryl)Mild conditions, high functional group tolerance, commercially available reagents. libretexts.orgnih.govfishersci.co.ukmdpi.com
Heck ReactionPalladium / BaseC-C (Aryl-Vinyl)Forms substituted alkenes, often with high stereoselectivity. uwindsor.ca
Sonogashira CouplingPalladium / CopperC-C (Aryl-Alkynyl)Synthesis of aryl-substituted alkynes. rsc.orgmdpi.comthalesnano.comsci-hub.seresearchgate.net
Buchwald-Hartwig AminationPalladium / LigandC-N (Aryl-Amine)Versatile method for the synthesis of aryl amines. mdpi.com
Ullmann CondensationCopperC-N, C-OEconomical alternative to palladium-catalyzed reactions for C-N and C-O bond formation. mdpi.commdpi.com

Continuous Manufacturing Processes:

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, enhanced process control, and the potential for automation. rsc.org The application of continuous flow technology to the synthesis and subsequent reactions of this compound is a promising area for future development.

For the synthesis, continuous iodination in a flow reactor could allow for precise control of reaction parameters, leading to higher yields and selectivity. colab.ws Similarly, cross-coupling reactions involving this compound could be performed in flow, potentially with packed-bed reactors containing immobilized catalysts for easy separation and recycling. thalesnano.com The integration of in-line purification and analysis techniques would further streamline the manufacturing process, making it more efficient and cost-effective.

Q & A

Q. How can structure-activity relationship (SAR) studies optimize the antifungal potency of this compound analogs?

  • Methodological Answer : Synthesize derivatives with varied substituents (e.g., –NO₂, –CF₃) at the 2' or 6' positions. Test against fungal pathogens using microdilution assays (CLSI M38 guidelines). Correlate logP values (e.g., log Kow = 2.1 for brominated analogs) with membrane permeability and bioactivity .

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Iodo-6'-methoxyacetophenone
Reactant of Route 2
Reactant of Route 2
2'-Iodo-6'-methoxyacetophenone

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